molecular formula C16H22BrNO3 B4943198 Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B4943198
M. Wt: 356.25 g/mol
InChI Key: CTFGNDZEUKSXKM-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-bromo-4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3-bromo-4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride. This reaction forms the intermediate 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine. The intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-4-methoxyphenylacetate: Similar structure but lacks the piperidine ring.

    1-[(3-bromo-4-methoxyphenyl)methyl]piperidine: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate is unique due to the combination of the piperidine ring, ethyl ester group, and 3-bromo-4-methoxyphenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-3-21-16(19)13-5-4-8-18(11-13)10-12-6-7-15(20-2)14(17)9-12/h6-7,9,13H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFGNDZEUKSXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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